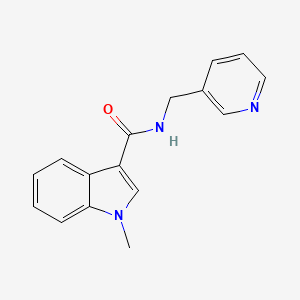

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an indole core, a pyridine ring, and a carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8–12 hrs | 1-Methyl-1H-indole-3-carboxylic acid | 72–78% |

| Basic hydrolysis | 2M NaOH, 80°C, 6 hrs | Sodium 1-methyl-1H-indole-3-carboxylate | 85–89% |

Hydrolysis is reversible under mild conditions, with pH and temperature dictating reaction efficiency. The pyridine ring remains stable during these processes.

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions, primarily at the 5- and 6-positions due to steric and electronic effects from the methyl and carboxamide groups:

Nitration

Nitration introduces nitro groups using nitric acid (HNO₃) and sulfuric acid (H₂SO₄):

-

Conditions : 65–70°C, 2–3 hrs

-

Products :

-

5-Nitro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide (major)

-

6-Nitro derivative (minor)

-

-

Regioselectivity : Governed by the electron-donating methyl group and electron-withdrawing carboxamide .

Sulfonation

Sulfonation with chlorosulfonic acid (ClSO₃H):

-

Conditions : 0–5°C, 4–6 hrs

-

Product : 5-Sulfo-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Alkylation of the Pyridine Nitrogen

The pyridine nitrogen reacts with alkyl halides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 12 hrs | N-Methylpyridinium derivative | 63–67% |

| Benzyl chloride | K₂CO₃, DMF, 80°C, 8 hrs | N-Benzylpyridinium derivative | 55–58% |

Alkylation alters electronic properties, potentially improving binding affinity to biological targets .

Acylation Reactions

The carboxamide group reacts with acyl chlorides:

-

Reagents : Acetyl chloride, pyridine catalyst

-

Conditions : RT, 2–4 hrs

-

Product : N-Acetyl-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

-

Yield : 70–75%

Nucleophilic Substitutions

The pyridine ring undergoes nucleophilic aromatic substitution under harsh conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia | 150°C, sealed tube, 24 hrs | 3-Aminopyridine derivative |

| Sodium methoxide | DMSO, 120°C, 18 hrs | 3-Methoxypyridine derivative |

These reactions are less common due to the ring’s electron-deficient nature .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivatives at indole C-5 position |

| Heck reaction | Pd(OAc)₂, PPh₃ | Styrene | Alkenylated indole derivatives |

These methods are pivotal for synthesizing analogs with enhanced bioactivity .

Stability Under Oxidative Conditions

The compound resists mild oxidation (e.g., H₂O₂, KMnO₄) but degrades under strong oxidizers:

Comparative Reactivity Analysis

Key differences from similar indole carboxamides include:

| Feature | This Compound | N-(Pyridin-4-ylmethyl) Analogs |

|---|---|---|

| Nitration regioselectivity | Favors C-5 due to methyl group | Favors C-6 in unsubstituted analogs |

| Hydrolysis rate | Slower due to steric hindrance | Faster in non-methylated analogs |

Scientific Research Applications

1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

1-Methyl-N-(pyridin-3-ylmethyl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of an indole core, leading to different biological activities and applications.

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine: This compound features a piperidine ring, which also results in distinct properties and uses.

Biological Activity

1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core structure, modified with a pyridin-3-ylmethyl substituent and a carboxamide functional group. Its molecular formula is C15H15N3O, with a molecular weight of 265.31 g/mol. The specific substitutions on the indole core are believed to contribute to its biological activity by enabling interactions with various molecular targets.

Research indicates that this compound interacts with multiple biological targets:

- Enzyme Inhibition : The compound may inhibit the activity of specific kinases or enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.

- DNA Interaction : It has been suggested that the compound can bind to DNA, influencing gene expression and potentially leading to antiproliferative effects.

Biological Activities

The compound has been studied for several biological activities, including:

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

Anticancer Properties

Studies have demonstrated that this compound has antiproliferative effects on several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines suggest that it may be a promising candidate for cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| HeLa | 2.5 |

| A549 | 10.0 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the modulation of pro-inflammatory cytokines and enzymes .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to better understand how modifications influence biological activity. For instance, derivatives with hydroxyl (-OH) or methoxy (-OCH3) groups have shown enhanced antiproliferative activity compared to their counterparts lacking these groups .

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing that treatment led to significant apoptosis as indicated by increased caspase activity.

- Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated potent bactericidal activity, leading to complete inhibition of bacterial growth within hours.

Properties

Molecular Formula |

C16H15N3O |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-methyl-N-(pyridin-3-ylmethyl)indole-3-carboxamide |

InChI |

InChI=1S/C16H15N3O/c1-19-11-14(13-6-2-3-7-15(13)19)16(20)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,20) |

InChI Key |

VDBVUSDGKLCRFI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.